[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate
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Overview
Description
7,9a-Methano-9aH-cyclopenta(b)heptalene-2,4,8,11,11a,12(1H)-hexol, dodecahydro-1,1,4,8-tetramethyl-, 12-benzoate, (2S,3as,4R,4ar,7R,8R,9as,11R,11aR,12R)- is a complex organic compound with a unique structure. It is characterized by multiple hydroxyl groups and a benzoate ester, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the cyclopenta(b)heptalene core. This is typically achieved through a series of cyclization reactions. The introduction of hydroxyl groups and methyl groups is done through selective functionalization reactions. The final step involves the esterification of the compound with benzoic acid under acidic conditions to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl groups and benzoate ester allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Uniqueness
This compound is unique due to its complex structure, which includes multiple hydroxyl groups, methyl groups, and a benzoate ester. This combination of functional groups allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C27H38O7 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate |
InChI |
InChI=1S/C27H38O7/c1-23(2)19(28)12-18-25(4,32)17-11-10-16-21(34-22(30)15-8-6-5-7-9-15)26(17,14-24(16,3)31)13-20(29)27(18,23)33/h5-9,16-21,28-29,31-33H,10-14H2,1-4H3/t16-,17-,18-,19-,20-,21?,24+,25+,26?,27-/m0/s1 |
InChI Key |
ILFZIIZVYOINKM-AFMMJKABSA-N |
Isomeric SMILES |
C[C@]1(CC23C[C@@H]([C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CC[C@H]1C3OC(=O)C5=CC=CC=C5)(C)O)O)O)O |
Canonical SMILES |
CC1(C(CC2C1(C(CC34CC(C(C3OC(=O)C5=CC=CC=C5)CCC4C2(C)O)(C)O)O)O)O)C |
Origin of Product |
United States |
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